N-Octadecanoyl-L-homoserine lactone

Pseudomonas aeruginosa pyocyanin inhibition anti-virulence

Researchers studying long-chain AHL biology face limited availability of C18-HSL with verified bioactivity; shorter-chain analogs cannot recapitulate its unique transport and signaling properties. • Inhibits pyocyanin production and downregulates lasI in P. aeruginosa at 20 µM • XLogP3 = 8; requires efflux pumps/OMV transport-distinguishes active from passive diffusion • Essential for reconstituting the complete S. meliloti SinI-dependent QS repertoire in symbiosis studies

Molecular Formula C22H41NO3
Molecular Weight 367.6 g/mol
CAS No. 479050-96-9
Cat. No. B022371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octadecanoyl-L-homoserine lactone
CAS479050-96-9
SynonymsC18-HSL
Molecular FormulaC22H41NO3
Molecular Weight367.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O
InChIInChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1
InChIKeyHGMDJDYXARRSKB-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octadecanoyl-L-homoserine lactone Overview


N-Octadecanoyl-L-homoserine lactone (C18-HSL) is a long-chain N-acyl homoserine lactone (AHL) autoinducer that mediates quorum sensing (QS) in Gram-negative bacteria [1]. With an 18-carbon saturated acyl chain attached to a homoserine lactone ring (C22H41NO3, MW 367.6 g/mol), C18-HSL is one of the longest naturally occurring AHLs characterized to date [2]. It is endogenously produced by the LuxI-type synthase SinI in Sinorhizobium meliloti and other Rhizobium species, where it regulates symbiosis-related gene expression [1]. Unlike shorter-chain AHLs that diffuse freely across bacterial membranes, C18-HSL exhibits pronounced lipophilicity (XLogP3 = 8) and requires active efflux pumps or outer membrane vesicle transport for intercellular trafficking [2][3].

N-Octadecanoyl-L-homoserine lactone: Chain Length Specificity


AHLs are not functionally interchangeable; acyl chain length dictates signal specificity, receptor affinity, membrane permeability, and downstream biological outcomes [1]. C18-HSL occupies the extreme upper bound of the natural AHL acyl chain length distribution (C4-C18) and exhibits physicochemical properties fundamentally distinct from its shorter-chain analogs [2][3]. With an XLogP3 of 8, C18-HSL is substantially more lipophilic than C12-HSL (estimated logP ~6.4) and C4-HSL (estimated logP ~0.7), resulting in markedly different subcellular localization and transport mechanisms [2][4]. Consequently, substituting C18-HSL with C12-HSL, C14-HSL, or C16-HSL in experimental systems will yield divergent QS activation/inhibition profiles, altered virulence factor modulation, and non-comparable symbiosis phenotypes [1][5]. The quantitative evidence below establishes exactly where C18-HSL demonstrates measurable differentiation that directly impacts experimental design and compound selection decisions.

N-Octadecanoyl-L-homoserine lactone: Comparative Evidence


Inhibition of Pyocyanin Production in P. aeruginosa

In a direct functional assay, commercial C18-HSL at 20 µM reduced pyocyanin production in Pseudomonas aeruginosa MMA83. While the study did not include a direct side-by-side comparator for pyocyanin inhibition, class-level inference supports that shorter-chain AHLs such as C4-HSL and 3-oxo-C12-HSL function as native P. aeruginosa QS activators rather than inhibitors, underscoring the chain-length-dependent functional divergence of C18-HSL in this pathogen [1].

Pseudomonas aeruginosa pyocyanin inhibition anti-virulence

Lipophilicity Profile and Membrane Transport

C18-HSL possesses a computed XLogP3 value of 8, placing it among the most lipophilic naturally occurring AHLs. In contrast, C12-HSL has an estimated logP of approximately 6.4, and C4-HSL has an estimated logP of approximately 0.7 [1][2]. This >100-fold difference in partition coefficient between C18-HSL and C4-HSL fundamentally alters subcellular localization: C18-HSL and other hydrophobic AHLs tend to localize in the relatively lipophilic environment of bacterial cells and cannot diffuse freely across the cell membrane, whereas shorter-chain AHLs diffuse passively [3].

physicochemical properties membrane permeability lipophilicity

Transcriptional Downregulation of lasI in P. aeruginosa

Treatment of P. aeruginosa MMA83 with 20 µM C18-HSL resulted in reduced mRNA level of the lasI gene, which encodes the synthase responsible for producing the native autoinducer 3-oxo-C12-HSL [1]. This demonstrates that C18-HSL exerts transcriptional-level interference with the LasI/LasR QS circuit. By contrast, 3-oxo-C12-HSL (the endogenous LasI product) activates this same circuit; no comparative data exist for other exogenous long-chain AHLs under identical conditions, but class-level inference indicates that C18-HSL's inhibitory transcriptional effect is not observed with shorter-chain AHLs that serve as native activators in other bacterial systems [2].

lasI gene transcriptional regulation quorum sensing interference

Endogenous Signaling in S. meliloti Symbiosis

In Sinorhizobium meliloti, the SinI synthase produces a panel of long-chain AHLs including C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL, and C18-HSL [1]. While C14-HSL and C16:1-HSL at 200 nM affected the accumulation of approximately 75% of QS-regulated proteins in proteomic analyses, C18-HSL is among the longest AHLs identified in this system and is hypothesized to regulate distinct subsets of genes due to differential LuxR-type receptor affinities conferred by acyl chain length [1][2]. Direct quantitative comparison of C18-HSL versus C14-HSL or C16-HSL on specific symbiotic phenotypes (e.g., nodule initiation rate) remains to be published; however, the presence of C18-HSL as one of only four lipophilic long acyl side-chain AHLs produced by SinI establishes its unique biosynthetic designation [3].

Sinorhizobium meliloti symbiosis nodulation

N-Octadecanoyl-L-homoserine lactone Applications


Anti-Virulence Screening in P. aeruginosa

Use C18-HSL as a tool compound to inhibit pyocyanin production and downregulate lasI expression in P. aeruginosa MMA83 or related clinical isolates [1]. This application is supported by direct experimental evidence showing that 20 µM C18-HSL reduces both pyocyanin levels and lasI mRNA. Shorter-chain AHLs such as C4-HSL or 3-oxo-C12-HSL are unsuitable for this purpose, as they function as native QS activators in P. aeruginosa rather than inhibitors [2].

Membrane Transport and Vesicle-Mediated Signaling

Employ C18-HSL to investigate long-chain AHL trafficking mechanisms, including efflux pump dependence and extracellular outer membrane vesicle transport [1]. Its extreme lipophilicity (XLogP3 = 8) and inability to diffuse freely across bacterial membranes make it a critical tool for distinguishing passive diffusion from active transport processes. Shorter-chain analogs (C4-HSL through C12-HSL) exhibit progressively greater passive membrane permeability and cannot recapitulate C18-HSL's transport biology [2].

Symbiosis and Nodulation in S. meliloti

Include C18-HSL in studies of the complete S. meliloti QS signaling repertoire, particularly when investigating SinI-dependent phenotypes, ExpR-mediated regulation, or the symbiotic interaction with Medicago host plants [1]. C18-HSL is one of four lipophilic long-chain AHLs endogenously produced by SinI, and its omission results in an incomplete AHL complement that may fail to fully reconstitute native QS-dependent gene expression patterns [2].

LuxR-Type Receptor Selectivity Assays

Utilize C18-HSL as a representative C18-saturated AHL in structure-activity relationship (SAR) studies examining how acyl chain length and saturation affect LuxR-family transcriptional regulator binding affinity and signal specificity [1]. C18-HSL occupies the extreme long-chain end of the natural AHL spectrum (C4-C18), enabling researchers to probe the upper bounds of receptor binding pocket accommodation and hydrophobic interactions that shorter-chain AHLs cannot interrogate [2].

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